molecular formula C13H18N4S B12935010 N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea CAS No. 77523-94-5

N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea

Cat. No.: B12935010
CAS No.: 77523-94-5
M. Wt: 262.38 g/mol
InChI Key: VEUIQMWIWISIRA-UHFFFAOYSA-N
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Description

1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea is a compound that features a benzimidazole core linked to a butylthiourea moiety. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The incorporation of a thiourea group further enhances its potential for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfonyl derivatives of the thiourea group.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various alkyl or aryl substituted benzimidazole derivatives.

Scientific Research Applications

1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA to inhibit replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-ethylthiourea
  • 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-phenylthiourea
  • 1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-methylthiourea

Uniqueness

1-((1H-Benzo[d]imidazol-2-yl)methyl)-3-butylthiourea is unique due to its specific butyl substitution, which can influence its lipophilicity, biological activity, and chemical reactivity compared to its analogs.

Properties

CAS No.

77523-94-5

Molecular Formula

C13H18N4S

Molecular Weight

262.38 g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-3-butylthiourea

InChI

InChI=1S/C13H18N4S/c1-2-3-8-14-13(18)15-9-12-16-10-6-4-5-7-11(10)17-12/h4-7H,2-3,8-9H2,1H3,(H,16,17)(H2,14,15,18)

InChI Key

VEUIQMWIWISIRA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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